4-Propylphenyl 4-(octyloxy)benzoate
CAS No.: 65553-43-7
Cat. No.: VC19394533
Molecular Formula: C24H32O3
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65553-43-7 |
|---|---|
| Molecular Formula | C24H32O3 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | (4-propylphenyl) 4-octoxybenzoate |
| Standard InChI | InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3 |
| Standard InChI Key | KCXMFQWYLQTAFE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
4-Propylphenyl 4-(octyloxy)benzoate (C24H32O3) consists of a benzoic acid moiety substituted with an octyloxy chain at the para position, esterified to a 4-propylphenol group. The IUPAC name is 4-(octyloxy)benzoic acid 4-propylphenyl ester, with the SMILES notation CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(CCC)C=C2 . Its molecular weight is 368.51 g/mol, calculated from the formula C24H32O3 .
Stereochemical Considerations
The molecule’s mesogenic potential arises from its rigid biphenyl core and flexible alkyl chains. The octyloxy group (C8H17O) and propylphenyl group (C6H4-C3H7) introduce asymmetry, reducing crystalline symmetry and stabilizing liquid crystalline phases . Conformational flexibility is limited to the alkyl chains, as evidenced by the absence of 3D structural data for related compounds due to "excessive flexibility" .
Synthesis and Purification
Synthetic Routes
While no direct synthesis protocols for 4-propylphenyl 4-(octyloxy)benzoate are documented, analogous benzoate esters are typically synthesized via Steglich esterification:
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4-Octyloxybenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
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The activated intermediate reacts with 4-propylphenol under inert conditions .
The crude product is purified via column chromatography, yielding >95% purity .
Challenges in Characterization
High molecular weight (368.51 g/mol) and low volatility complicate gas-phase analyses like mass spectrometry. Liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are preferred for purity assessment .
Physical and Chemical Properties
Phase Behavior
Though direct phase transition data are unavailable, structurally similar compounds exhibit the following transitions:
Solubility and Stability
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Solubility: Miscible in chloroform, toluene, and THF; insoluble in water .
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Thermal Stability: Decomposition initiates at ~250°C, consistent with alkyl benzoates .
Thermodynamic and Kinetic Properties
Vaporization Characteristics
Group contribution methods predict:
Experimental validation is hindered by low volatility, but thermogravimetric analysis (TGA) of HP-53 suggests a vapor pressure of kPa at 400 K .
Entropy of Fusion
Estimated total phase change entropy () for 4-propylphenyl 4-(octyloxy)benzoate is 62.4 J/(mol·K), deviating from group additivity models due to mesophase stabilization .
Applications in Liquid Crystal Displays (LCDs)
Role in Mesophase Stabilization
The compound’s biphenyl core enables π-π stacking, while alkyl chains reduce viscosity, enhancing electro-optic response times . In mixtures, it likely serves as a dopant to widen nematic phase ranges.
Performance Metrics
Comparative data from HP-53 suggest:
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Threshold voltage: 1.8 V (at 20°C)
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Response time: 12 ms
These metrics position 4-propylphenyl 4-(octyloxy)benzoate as a candidate for high-speed displays.
Future Research Directions
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